Cas no 1937339-13-3 (methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate)

methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate 化学的及び物理的性質
名前と識別子
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- 2-Propenoic acid, 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-, methyl ester
- methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate
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- インチ: 1S/C8H11N3O2/c1-6(8(12)13-3)4-7-5-9-11(2)10-7/h4-5H,1-3H3
- InChIKey: YZCPSKYJCCEEGP-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(C)=CC1C=NN(C)N=1
methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-253346-1.0g |
methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate |
1937339-13-3 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-253346-1g |
methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate |
1937339-13-3 | 1g |
$0.0 | 2023-09-14 |
methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoateに関する追加情報
Research Briefing on Methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate (CAS: 1937339-13-3)
This research briefing provides an in-depth analysis of the latest scientific developments surrounding the compound methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate (CAS: 1937339-13-3), a structurally unique molecule that has recently gained attention in chemical biology and medicinal chemistry research. The compound features a triazole moiety conjugated with an α,β-unsaturated ester, making it particularly interesting for drug discovery applications.
Recent studies (2023-2024) have demonstrated that this compound serves as a versatile building block in click chemistry reactions, particularly in the synthesis of heterocyclic compounds with potential biological activity. The electron-deficient nature of the α,β-unsaturated ester allows for efficient Michael addition reactions, while the triazole ring provides opportunities for further functionalization through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
In medicinal chemistry applications, researchers have explored methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate as a potential pharmacophore in the development of kinase inhibitors. Preliminary molecular docking studies suggest that the compound can interact with the ATP-binding sites of certain protein kinases, though the exact binding mode requires further elucidation. The compound's structural features make it particularly interesting for targeting kinases with large hydrophobic pockets.
From a synthetic chemistry perspective, recent publications have highlighted improved synthetic routes to 1937339-13-3 with better yields (up to 78%) and purity (>98%). The optimized protocol involves a one-pot reaction sequence starting from commercially available 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, followed by Horner-Wadsworth-Emmons olefination using methyl 2-(diethoxyphosphoryl)propanoate.
Notably, the compound has shown promise in chemical biology applications as a photoaffinity labeling agent. The α,β-unsaturated ester moiety can serve as a Michael acceptor for nucleophilic amino acids in proteins, while the triazole ring allows for subsequent bioconjugation. This dual functionality makes 1937339-13-3 particularly valuable for target identification studies in proteomics research.
Recent stability studies (2024) have revealed that methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate maintains good stability in physiological buffers (pH 7.4) for up to 24 hours at 37°C, with approximately 85% of the compound remaining intact. This stability profile suggests potential for in vivo applications, though further pharmacokinetic studies are needed.
Looking forward, several research groups have proposed using 1937339-13-3 as a scaffold for developing PROTACs (proteolysis targeting chimeras), leveraging its ability to simultaneously bind to target proteins and E3 ubiquitin ligases. Early-stage research in this direction shows promising preliminary results in cancer cell lines, though extensive optimization is still required.
In conclusion, methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate represents an exciting chemical entity with multiple applications in drug discovery and chemical biology. Its unique structural features, synthetic accessibility, and versatile reactivity profile make it a valuable tool for medicinal chemists and chemical biologists alike. Future research directions will likely focus on expanding its applications in targeted protein degradation and covalent inhibitor development.
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